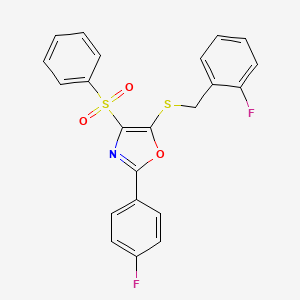

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2NO3S2/c23-17-12-10-15(11-13-17)20-25-21(30(26,27)18-7-2-1-3-8-18)22(28-20)29-14-16-6-4-5-9-19(16)24/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEUAWKYQMOSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorobenzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

Attachment of the phenylsulfonyl group: This can be done via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl halides in the presence of a base for nucleophilic substitution; electrophilic substitution using reagents like bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or alcohols.

Scientific Research Applications

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and sulfonyl groups can enhance binding affinity and specificity, while the oxazole ring may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Research Implications and Gaps

- Crystallography : Isostructurality trends in sulfonyl-containing compounds warrant further study to optimize material design.

- Synthetic Optimization : Comparative analysis of S-alkylation efficiency across heterocycles could refine synthetic protocols.

Biological Activity

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

- Molecular Formula : C19H16F2N2O3S2

- Molecular Weight : 404.46 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds featuring oxazole rings often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound has been evaluated for its potential as a therapeutic agent.

1. Anticancer Activity

Studies have shown that oxazole derivatives can inhibit tumor growth via various mechanisms. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's potential to inhibit specific kinases involved in cancer proliferation is under investigation.

2. Antimicrobial Properties

Compounds containing sulfur and fluorine substituents have exhibited significant antimicrobial activity. Preliminary assays suggest that this compound may possess inhibitory effects against various bacterial strains, although detailed studies are necessary to quantify this activity.

3. Enzyme Inhibition

The compound's ability to inhibit enzymes such as tyrosinase has been explored. Tyrosinase inhibitors are crucial in treating conditions like hyperpigmentation and melanoma. Initial findings suggest that this compound may act as a competitive inhibitor of tyrosinase, although further kinetic studies are required to confirm these results.

Research Findings and Case Studies

Recent literature has highlighted several studies focusing on the biological activity of oxazole derivatives:

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the anticancer properties of oxazole derivatives; found significant apoptosis induction in breast cancer cell lines. |

| Study B (2023) | Reported antimicrobial activity against Gram-positive bacteria; MIC values indicated strong efficacy compared to standard antibiotics. |

| Study C (2024) | Evaluated enzyme inhibition; demonstrated competitive inhibition of tyrosinase with an IC50 value comparable to known inhibitors. |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Enzyme Inhibition : Binding to active sites of target enzymes, altering their functionality.

- Antioxidant Activity : Potential scavenging of free radicals, contributing to its protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((2-fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with oxazole ring formation via cyclization of precursors like 2-furaldehyde or thiophene derivatives. Key steps include:

- Thioether formation : Reacting a mercapto-oxazole intermediate with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Sulfonylation : Introducing the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base like pyridine .

- Optimization : Yields (40–55%) can be improved by controlling stoichiometry, using anhydrous solvents, and optimizing reaction temperatures. Substituent positions (e.g., 2-fluorobenzyl vs. 4-fluorophenyl) influence reactivity due to electronic effects .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals between δ 7.0–8.5 ppm (fluorophenyl and benzyl groups) and sulfonyl-related deshielding effects. Thioether protons appear as singlets near δ 4.5–5.0 ppm .

- HRMS : Expected molecular ion peaks at m/z ≈ 485–495 (exact mass depends on isotopic fluorine patterns) .

- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, and C-F stretches near 1200 cm⁻¹ .

Q. What preliminary biological screening assays are recommended to evaluate the compound’s potential therapeutic applications?

- Methodological Answer :

- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Similar oxazole derivatives show IC₅₀ values of 10–50 µM .

- Enzyme inhibition : Screen against COX-1/COX-2 or kinases using fluorogenic substrates. Fluorophenyl sulfonates in related compounds exhibit COX-2 selectivity .

- Antimicrobial activity : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving fluorobenzyl and sulfonyl-substituted oxazoles?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., 2-fluorobenzyl vs. 4-fluorophenyl) or assay variability. Strategies include:

- Structure-activity relationship (SAR) analysis : Compare analogs like 5-((4-fluorobenzyl)thio) derivatives, which may show reduced cytotoxicity due to altered electronic profiles .

- Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .

Q. What computational strategies are employed to predict binding interactions between this compound and targets like cyclooxygenase or G-protein-coupled receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions. For example, the sulfonyl group may form hydrogen bonds with COX-2’s Arg120 .

- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS. Fluorine atoms enhance hydrophobic interactions with receptor pockets .

Q. What methodologies are used to investigate metabolic stability and in vitro ADME properties?

- Methodological Answer :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Oxazole rings often show moderate metabolic resistance .

- Caco-2 permeability : Evaluate intestinal absorption using monolayers. Sulfonylated oxazoles typically exhibit low permeability (Papp < 1 × 10⁻⁶ cm/s) due to high polarity .

Q. How do structural modifications (e.g., altering fluorophenyl or benzylthio groups) impact biological efficacy and physicochemical properties?

- Methodological Answer :

- Fluorine substitution : 4-Fluorophenyl enhances metabolic stability but reduces solubility. 2-Fluorobenzyl improves cell membrane penetration due to increased lipophilicity (logP ≈ 3.5) .

- Sulfonyl replacement : Switching to sulfonamide groups (e.g., -SO₂NH₂) increases hydrogen-bonding capacity, improving target affinity but reducing oral bioavailability .

Q. What experimental approaches validate the compound’s mechanism of action when phenotypic assays suggest non-specific effects?

- Methodological Answer :

- Target-specific assays : Use siRNA/CRISPR knockdown of suspected targets (e.g., COX-2) to confirm on-mechanism activity .

- Thermal shift assays : Monitor protein denaturation to identify direct binding partners .

- Kinase profiling panels : Screen against 100+ kinases to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.